1,1,1-Trifluoroheptadec-12-en-2-one
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Overview
Description
1,1,1-Trifluoroheptadec-12-en-2-one is an organic compound with the molecular formula C17H29F3O. It is characterized by the presence of a trifluoromethyl group attached to a heptadecene backbone, specifically at the 12th position of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoroheptadec-12-en-2-one typically involves the introduction of a trifluoromethyl group into a heptadecene precursor. One common method is the reaction of heptadec-12-en-2-one with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoroheptadec-12-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1,1-Trifluoroheptadec-12-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoroheptadec-12-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroheptadecane: Lacks the double bond present in 1,1,1-Trifluoroheptadec-12-en-2-one.
1,1,1-Trifluoroheptadec-12-en-2-ol: Contains a hydroxyl group instead of a ketone group.
1,1,1-Trifluoroheptadec-12-en-2-amine: Contains an amine group instead of a ketone group.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a double bond in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
878997-67-2 |
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Molecular Formula |
C17H29F3O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,1,1-trifluoroheptadec-12-en-2-one |
InChI |
InChI=1S/C17H29F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h5-6H,2-4,7-15H2,1H3 |
InChI Key |
UGYNRQMCJMRPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
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